
2-(2,5-dimethylphenyl)-4-(4-morpholinylcarbonyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-dimethylphenyl)-4-(4-morpholinylcarbonyl)quinoline, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. DMQX has been used extensively in scientific research to study the role of AMPA receptors in various physiological and pathological processes.
作用机制
2-(2,5-dimethylphenyl)-4-(4-morpholinylcarbonyl)quinoline acts as a competitive antagonist of the AMPA receptor, blocking the binding of glutamate to the receptor and preventing the influx of calcium ions into the cell. This inhibition of AMPA receptor activity can lead to a variety of physiological effects, depending on the specific neural circuitry involved.
Biochemical and Physiological Effects:
This compound has been shown to modulate a wide range of physiological processes, including synaptic plasticity, learning and memory, pain perception, and addiction. In animal models, this compound has been shown to reduce the development of tolerance to opioids, suggesting a potential therapeutic role in the treatment of opioid addiction.
实验室实验的优点和局限性
One advantage of using 2-(2,5-dimethylphenyl)-4-(4-morpholinylcarbonyl)quinoline in scientific research is its high potency and selectivity for the AMPA receptor subtype. This allows for precise modulation of AMPA receptor activity without affecting other glutamate receptor subtypes. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over extended periods of time.
未来方向
There are several potential future directions for research involving 2-(2,5-dimethylphenyl)-4-(4-morpholinylcarbonyl)quinoline and AMPA receptor modulation. One area of interest is the development of more selective AMPA receptor antagonists that can target specific subunits of the receptor. Another potential direction is the investigation of the therapeutic potential of AMPA receptor modulation in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, further research is needed to elucidate the precise mechanisms underlying the effects of this compound on synaptic plasticity and learning and memory.
合成方法
2-(2,5-dimethylphenyl)-4-(4-morpholinylcarbonyl)quinoline can be synthesized through a multi-step process involving the condensation of 2,5-dimethylbenzaldehyde with ethyl acetoacetate, followed by cyclization with ammonium acetate and subsequent reaction with morpholine and phosgene. The final product is purified through column chromatography.
科学研究应用
2-(2,5-dimethylphenyl)-4-(4-morpholinylcarbonyl)quinoline has been widely used in scientific research to study the role of AMPA receptors in various physiological and pathological processes, including synaptic plasticity, learning and memory, pain perception, and addiction. This compound has also been used to investigate the potential therapeutic effects of AMPA receptor modulation in various neurological disorders.
属性
IUPAC Name |
[2-(2,5-dimethylphenyl)quinolin-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-15-7-8-16(2)18(13-15)21-14-19(17-5-3-4-6-20(17)23-21)22(25)24-9-11-26-12-10-24/h3-8,13-14H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDDEKGEJNMNDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-({cis-3-[6-(3-hydroxypyrrolidin-1-yl)pyrimidin-4-yl]cyclobutyl}amino)isonicotinamide](/img/structure/B5772644.png)
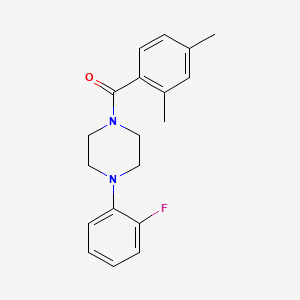

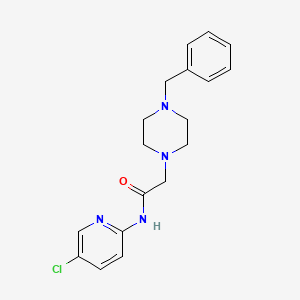

![4-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5772666.png)
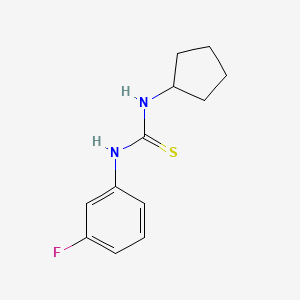
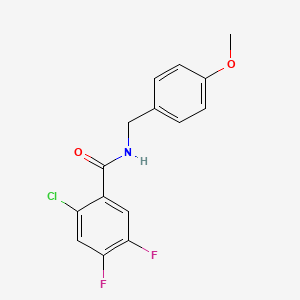
![3-[2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5772695.png)
![{3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5772697.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5772727.png)

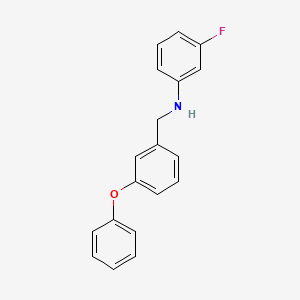
![5,7-dimethyl-3-phenyl-3H-pyrido[4,3,2-de]quinazoline](/img/structure/B5772736.png)
